1H-Imidazo[4,5-C]pyridine-4-carbonitrile
Overview
Description
“1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is a chemical compound that has been identified as a potent and selective cathepsin S inhibitor against both purified enzyme and in human JY cell-based cellular assays . This core has a very stable thio-trapping nitrile warhead in comparison with the well-reported pyrimidine-2-carbonitrile cysteine cathepsin inhibitors .
Synthesis Analysis
The synthesis of imidazo [1,5- a ]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo [1,5- a ]pyridine from readily available starting materials .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a fused imidazole ring with a pyridine moiety .Chemical Reactions Analysis
Based on the theoretical understanding of the in vivo lysosomotropism, by adjusting the pk (a) of basic nitrogen containing cathepsin S inhibitors, a set of compounds with pk (a) 6-8 were identified to have excellent cell-based Lip10 activity, yet avoiding undesired sequestration in the spleen .Scientific Research Applications
Enzyme Inhibition
1H-Imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of cathepsin S, an enzyme involved in various physiological and pathological processes. This core structure demonstrates stability and potency in both purified enzyme assays and human cell-based assays. For instance, specific compounds in this category have shown significant potency in in vivo mouse assays for spleen lipid accumulation (Cai et al., 2010).
Structural and Vibrational Properties Analysis
The molecular structures and vibrational properties of 1H-Imidazo[4,5-c]pyridine have been thoroughly analyzed, contributing to a better understanding of this compound's unique characteristics. Studies have utilized techniques like X-ray diffraction, infrared, and Raman spectroscopy, combined with density functional theory (DFT) calculations. These analyses reveal the compound's crystallization behavior, hydrogen-bonded chain propagation, and stability of its dimeric form due to charge delocalization (Dymińska et al., 2013).
Synthesis of Fluorescent Heterocyclic Systems
Research has been conducted on the synthesis of new fluorescent heterocyclic systems derived from imidazo[4,5-c]pyridine. These studies focus on the creation of compounds with interesting photophysical properties, making them suitable for applications in areas like sensor technology and chemical biology. Spectral and analytical data have confirmed the structures of synthesized dyes, and their interaction with solvents indicates solvatochromic behavior, which is useful in various applications (Pordel et al., 2017).
Green Synthesis Methods
Efforts have been made to develop environmentally friendly and efficient synthesis methods for 1H-Imidazo[4,5-c]pyridine derivatives. Techniques like controlled microwave heating in the presence of green reagents have been explored for the multi-component synthesis of these compounds. Such approaches aim to reduce the environmental impact and enhance the yield and simplicity of the synthesis process (Sadek et al., 2018).
Photophysical Investigation in Liposome Models
Imidazo[4,5-c]pyridine-based fluorophores have been investigated for their potential as cell membrane probes. Their interaction with liposomes as artificial membrane models shows successful intercalation into lipid bilayers. Such studies are crucial for understanding membrane dynamics, hydration, and fluidity, which are key factors in monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).
Safety and Hazards
While specific safety and hazards information for “1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile is the cathepsin S enzyme . This enzyme plays a crucial role in various biological processes, including protein degradation and antigen presentation .
Mode of Action
This compound acts as a potent and selective inhibitor of cathepsin S . It interacts with the enzyme, leading to its inhibition. This compound has a very stable thio-trapping nitrile warhead, which enhances its inhibitory action compared to other cysteine cathepsin inhibitors .
Biochemical Pathways
The inhibition of cathepsin S by this compound can influence various cellular pathways. For instance, it can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to significant downstream effects, potentially altering disease progression.
Pharmacokinetics
The compound’s structural resemblance to purines, which are known for their broad range of biological activities, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of cathepsin S by this compound can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation and antigen presentation processes, potentially altering immune responses . Moreover, by influencing the functioning of cancerous cells and pathogens, it may exhibit anti-cancer and anti-microbial effects .
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPZHMVRHAQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives interesting for pharmaceutical research?
A: Research suggests that this compound derivatives show promise as inhibitors of cathepsins, particularly cathepsin K and S. [, , ] This is significant because cathepsins are enzymes involved in various physiological processes, and their dysregulation is implicated in diseases like osteoporosis, atherosclerosis, and inflammatory conditions. [, ]
Q2: How do these compounds interact with cathepsins?
A: While the precise mechanism of interaction is still under investigation, it is believed that these compounds bind to the active site of cathepsins, hindering their enzymatic activity. [, ] Further research is needed to fully elucidate the binding mode and its implications for inhibitor design.
Q3: What is the significance of the structural modifications described in the research on these compounds?
A: The research emphasizes the importance of structure-activity relationship (SAR) studies. [, ] By modifying different substituents (R groups) on the core this compound structure, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties. For instance, specific modifications might enhance binding affinity to cathepsin K or S, leading to more effective inhibition. []
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